foundational properties of zinc metasilicate
foundational properties of zinc metasilicate
An In-depth Technical Guide on the Core Foundational Properties of Zinc Metasilicate
Introduction
Zinc metasilicate (ZnSiO₃) is an inorganic compound of considerable interest in materials science, ceramics, and increasingly, in the biomedical field. As a member of the silicate family, it combines the biological significance of both zinc and silicon, two elements crucial for various physiological processes. This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and drug development professionals. It covers the core physicochemical characteristics, synthesis methodologies, and biological interactions, with a focus on its potential applications in regenerative medicine and therapeutics.
Core Physicochemical and Structural Properties
Zinc metasilicate is a white, odorless powder in its common form, though it can also manifest as colorless rhombic crystals.[1] It is characterized by its insolubility in water and solubility in acids.[1][2] The compound is thermally stable, with a high melting point, a property that lends it to applications in ceramics and high-temperature coatings.[2]
Data Presentation: Chemical and Physical Properties
The fundamental chemical and physical properties of zinc metasilicate are summarized in the tables below for easy reference.
Table 1: Chemical Identity of Zinc Metasilicate
| Property | Value |
|---|---|
| Chemical Formula | ZnSiO₃ (or O₃SiZn)[1][3] |
| Molecular Weight | 141.47 g/mol [1] |
| IUPAC Name | zinc;dioxido(oxo)silane[2][4] |
| CAS Number | 32678-67-4 (primary), 11126-29-7[1][4] |
| Synonyms | Zinc(II) metasilicate, Silicic acid zinc salt[2] |
Table 2: Physical and Structural Properties of Crystalline Zinc Metasilicate
| Property | Value |
|---|---|
| Appearance | White, odorless powder or colorless rhombic crystals[1] |
| Melting Point | 1437 °C[2] |
| Solubility | Insoluble in water; Soluble in acids[1][2] |
| Crystal System | Rhombic |
| Phases | Exists in amorphous and crystalline (orthorhombic, monoclinic, rhombohedral) forms[5] |
Synthesis Methodologies and Characterization
The properties and performance of zinc metasilicate are highly dependent on its synthesis route, which dictates particle size, crystallinity, and purity. Several methods have been established for its production.
Key Synthesis Routes
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Solid-State Reaction: A conventional ceramic method involving the direct reaction of solid precursors, such as zinc oxide (ZnO) and silicon dioxide (SiO₂), at elevated temperatures.[4] This technique is suitable for producing bulk polycrystalline material.
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Hydrothermal Synthesis: A versatile method used to produce well-defined, spindle-like zinc silicate nanoparticles.[6] This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure.
-
Aqueous Precipitation: This method involves mixing a soluble zinc source (e.g., sodium zincate) with a soluble silicate source (e.g., sodium metasilicate) in an aqueous solution to precipitate the desired compound.[7][8][9]
-
Sputtering-Based Approach: A thin-film deposition technique where layers of silicon and zinc oxide are sputtered onto a substrate and subsequently heated (300-560°C) to induce a solid-state reaction, forming amorphous zinc silicate thin films.[4][5]
Experimental Protocols
Protocol 2.1: Aqueous Precipitation Synthesis This protocol is adapted from methodologies described for synthesizing sodium zincosilicate.[9]
-
Preparation of Precursor Solutions:
-
Prepare a sodium zincate solution by dissolving 8.1 g of zinc oxide in a solution of 32.0 g of sodium hydroxide in 50 mL of deionized water with stirring.
-
Prepare a sodium silicate solution (e.g., 60.0 g of a commercial solution containing ~29% SiO₂).
-
-
Reaction:
-
Slowly add the sodium silicate solution to the sodium zincate solution with constant stirring.
-
Maintain the reaction temperature at 60-65°C for 30 minutes to allow for aging.
-
-
Precipitation and Recovery:
-
Pour the reaction mixture into 300 mL of warm (40°C) deionized water and allow it to stand overnight for the precipitate to fully form.
-
Filter the product using a Büchner funnel and wash thoroughly with deionized water to remove any remaining alkali.
-
-
Drying:
-
Dry the final product in an oven at 110°C to obtain the zinc metasilicate powder.
-
Protocol 2.2: X-ray Diffraction (XRD) for Structural Characterization XRD is a primary technique for confirming the crystalline phase and structure of the synthesized powder.
-
Sample Preparation:
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Finely grind a small amount of the synthesized zinc metasilicate powder using an agate mortar and pestle to ensure random crystal orientation.
-
Pack the powder into a sample holder, ensuring a flat, level surface.
-
-
Instrument Setup:
-
Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the operating voltage and current (e.g., 40 kV and 40 mA).
-
-
Data Acquisition:
-
Scan the sample over a 2θ range (e.g., 10° to 80°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Process the resulting diffraction pattern to identify the peaks.
-
Compare the peak positions and intensities with standard diffraction patterns from databases (e.g., JCPDS) to confirm the ZnSiO₃ phase and determine its crystallinity.
-
Biocompatibility and Cytotoxicity
The biological response to zinc metasilicate is a critical consideration for its use in drug development and medical devices. The interaction is largely governed by the release of zinc (Zn²⁺) and silicate (Si⁴⁺, often as silicic acid) ions.
Zinc is an essential trace element vital for numerous enzymatic functions, but it can exhibit dose-dependent cytotoxicity.[10][11] In vitro studies have shown that high concentrations of free Zn²⁺ ions can inhibit cell proliferation.[12] However, when incorporated into a stable matrix like a silicate, the release of these ions is controlled, often leading to excellent biocompatibility.[10] For instance, zinc-containing coatings on medical magnesium alloys have demonstrated good cytocompatibility.[10] Conversely, direct contact with pure metallic zinc can show high cytotoxicity in vitro, highlighting that the material's form and its degradation products are key determinants of biocompatibility.[13][14]
Table 3: Summary of In Vitro Biological Response to Zinc-Based Materials
| Material / Compound | Key Finding |
|---|---|
| Zinc Ions (High Conc.) | Can inhibit cell proliferation and induce cytotoxicity in various cell lines.[11][12] |
| Zinc-Doped Bioceramics | Zinc-doped magnesium silicate bioceramics show good in vivo biocompatibility and promote bone regeneration.[15] |
| Zinc Silicate Nanoparticles | Promote angiogenic and neurogenic activities in vitro, suggesting high biocompatibility and bioactivity.[6] |
| Metallic Zinc Implants | Exhibit excellent biocompatibility in vivo but can show high cytotoxicity in direct in vitro cell culture.[13][14] |
Experimental Protocol
Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay) This protocol provides a standard method to assess the cytotoxicity of zinc metasilicate extracts on a cell line (e.g., human osteoblast-like cells, MG-63).
-
Preparation of Extracts:
-
Sterilize zinc metasilicate powder (e.g., by autoclaving or UV irradiation).
-
Prepare extracts by incubating the powder in a serum-free cell culture medium at a concentration of 100 mg/mL for 24 hours at 37°C.
-
Centrifuge the mixture and filter the supernatant through a 0.22 µm filter to sterilize it and remove particulates. Prepare serial dilutions of this extract (e.g., 50%, 25%, 12.5%).
-
-
Cell Culture:
-
Seed MG-63 cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Exposure:
-
Remove the old medium and replace it with the prepared extract dilutions. Include a negative control (fresh medium) and a positive control (e.g., 10% DMSO).
-
Incubate the cells for 24 or 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Quantification:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
Applications in Drug Development and Regenerative Medicine
The unique properties of zinc metasilicate, particularly in nanoparticulate form, make it a promising candidate for advanced biomedical applications.
Wound Healing and Tissue Regeneration
Research has demonstrated that spindle-like zinc silicate nanoparticles can significantly accelerate the healing of skin burn wounds.[6] This therapeutic effect is attributed to the sustained local release of bioactive zinc and silicon ions. These ions work synergistically to promote crucial healing processes:
-
Angiogenesis: The formation of new blood vessels, essential for supplying nutrients and oxygen to the healing tissue.
-
Neurogenesis: The regeneration of nerve fibers, which is critical for restoring function in damaged skin.[6][16]
The nanoparticles effectively act as a reservoir for these bioactive ions, creating a favorable microenvironment for re-epithelialization and the reconstruction of neurovascular networks.[6][16]
Potential for Drug Delivery
While research on zinc metasilicate specifically as a drug carrier is still emerging, the broader class of zinc-based materials, such as zinc-based metal-organic frameworks (MOFs), demonstrates significant potential.[17] Zinc-containing MOFs like ZIF-8 are known for their high drug loading capacity and pH-responsive drug release, making them ideal for targeted therapies, particularly in oncology.[17] Given its stability and biocompatibility, zinc metasilicate could be engineered as a porous carrier for the controlled delivery of therapeutic agents, leveraging its inherent bioactivity for a dual therapeutic effect.
Conclusion
Zinc metasilicate possesses a compelling set of foundational properties that position it as a material of high interest for scientific and pharmaceutical research. Its robust physicochemical nature, coupled with its demonstrated biocompatibility and bioactivity, opens avenues for its use in regenerative medicine, particularly in advanced wound care. The ability to synthesize zinc metasilicate in various forms, from bulk powders to nanoparticles, allows for tailored applications. For drug development professionals, the controlled release of therapeutic ions from a stable silicate matrix presents a novel platform for creating multifunctional biomaterials that not only act as delivery vehicles but also actively participate in the healing process. Further research into surface functionalization and the loading of specific therapeutic molecules will be crucial in unlocking the full potential of this versatile compound.
References
- 1. Cas 32678-67-4,ZINC METASILICATE | lookchem [lookchem.com]
- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 3. Zinc(ii) metasilicate [webbook.nist.gov]
- 4. ZINC METASILICATE | High-Purity Research Chemical [benchchem.com]
- 5. lidsen.com [lidsen.com]
- 6. Spindle-Like Zinc Silicate Nanoparticles Accelerating Innervated and Vascularized Skin Burn Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4329328A - Method of synthesizing zincosilicate or stannosilicate or titanosilicate material - Google Patents [patents.google.com]
- 8. GB2060594A - Method of synthesising zincosilicate or stannosilicate or titanosilicate material - Google Patents [patents.google.com]
- 9. EP0027736B1 - Method of synthesising sodium zincosilicate and stannosilicate and ion-exchanged products thereof,detergent formulations containing the sodium zincosilicate or stannosilicate products and catalysts or catalyst supports containing the ion-exchanged products - Google Patents [patents.google.com]
- 10. Investigation of In Vitro Cytocompatibility of Zinc-Containing Coatings Developed on Medical Magnesium Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of Biodegradable Zinc and Its Alloys: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of zinc in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interfacial Zinc Phosphate is the Key to Controlling Biocompatibility of Metallic Zinc Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Interfacial Zinc Phosphate is the Key to Controlling Biocompatibility of Metallic Zinc Implants | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
